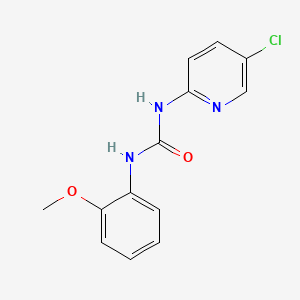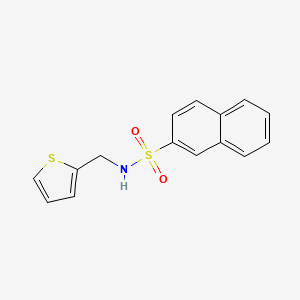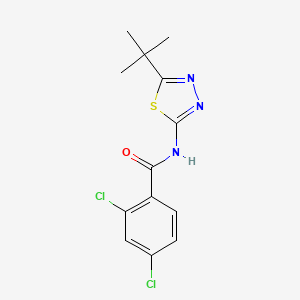![molecular formula C15H16ClNO2 B5886817 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone CAS No. 333352-67-3](/img/structure/B5886817.png)
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone
Descripción general
Descripción
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone, also known as CMF, is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological properties. CMF is a member of the α,β-unsaturated ketone family and is known to possess anti-inflammatory, anti-cancer, and anti-viral activities. In
Mecanismo De Acción
The mechanism of action of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone is not fully understood. However, it is known to act as an α,β-unsaturated ketone, which can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts with proteins and enzymes, resulting in their inactivation. 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has also been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival. Additionally, 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has been shown to inhibit the replication of viruses such as HIV and hepatitis B virus by targeting viral enzymes involved in viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its various biological and pharmacological properties, making it a useful tool for studying inflammation, cancer, and viral infections. However, 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone also has some limitations for lab experiments. It can react with nucleophiles such as thiols and amines, leading to the formation of covalent adducts with proteins and enzymes, which can result in their inactivation. This can make it difficult to study the specific targets of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone.
Direcciones Futuras
There are several future directions for the study of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone. One area of research could be to further elucidate the mechanism of action of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone. This could involve studying the specific targets of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone and the formation of covalent adducts with proteins and enzymes. Another area of research could be to explore the potential of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone as a therapeutic agent for various inflammatory diseases, cancers, and viral infections. This could involve studying the efficacy and safety of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone in preclinical and clinical studies. Additionally, the development of new analogs of 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone with improved pharmacological properties could also be an area of future research.
Métodos De Síntesis
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylacetophenone with 5-methylfurfural in the presence of a base and a solvent. The resulting intermediate is then reduced to the corresponding amine using a reducing agent, followed by acylation with propionyl chloride in the presence of a base. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has been widely used in scientific research for its various biological and pharmacological properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-3-5-12(9-13(10)16)17-8-7-14(18)15-6-4-11(2)19-15/h3-6,9,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVUAHEJGUABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(O2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976057 | |
| Record name | 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
CAS RN |
333352-67-3, 6062-89-1 | |
| Record name | 3-[(3-Chloro-4-methylphenyl)amino]-1-(5-methyl-2-furanyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333352-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)
![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)


![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)

![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)

![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)



![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)